molecular formula C13H10BrCl2NO2S B7522488 N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzenesulfonamide

N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzenesulfonamide

Cat. No.: B7522488
M. Wt: 395.1 g/mol
InChI Key: FODZCOVJUJBZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzenesulfonamide is an organic compound with the molecular formula C13H12BrNO2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction reactions can produce compounds with varying oxidation states.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
  • N-(4-Bromo-2-methylphenyl)butanamide

Uniqueness

Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO2S/c1-8-6-9(14)2-5-12(8)17-20(18,19)13-7-10(15)3-4-11(13)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODZCOVJUJBZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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